N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a thienopyrimidine core, which is a fused heterocyclic system combining thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is studied for its unique electronic properties, making it a candidate for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, possibly serving as an inhibitor for certain enzymes or receptors.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and affecting receptor function.
Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores.
Thiophene Derivatives: Compounds featuring thiophene rings.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and fused ring systems, which confer distinct electronic and chemical properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-12(7-10-1-5-20-8-10)15-3-4-17-9-16-11-2-6-21-13(11)14(17)19/h1-2,5-6,8-9H,3-4,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYNLAWXIJCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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